Cas no 23135-16-2 (1-Chloro-4-(1,2-dibromoethyl)benzene)

1-Chloro-4-(1,2-dibromoethyl)benzene is a halogenated aromatic compound characterized by its unique molecular structure, incorporating both chlorine and bromine substituents. This compound is primarily utilized in organic synthesis as an intermediate for the preparation of more complex chemical entities, particularly in pharmaceutical and agrochemical applications. Its reactive dibromoethyl and chloro groups enable selective functionalization, making it valuable for cross-coupling reactions and further derivatization. The presence of multiple halogens enhances its utility in constructing sterically and electronically diverse frameworks. Due to its stability and well-defined reactivity profile, it is a preferred choice for researchers requiring precise control in synthetic pathways. Proper handling and storage are recommended due to its halogenated nature.
1-Chloro-4-(1,2-dibromoethyl)benzene structure
23135-16-2 structure
商品名:1-Chloro-4-(1,2-dibromoethyl)benzene
CAS番号:23135-16-2
MF:C8H7ClBr2
メガワット:298.40218
CID:251724
PubChem ID:24885248

1-Chloro-4-(1,2-dibromoethyl)benzene 化学的及び物理的性質

名前と識別子

    • Benzene,1-chloro-4-(1,2-dibromoethyl)-
    • 1-Chloro-4-(1,2-dibromoethyl)benzene
    • 1-(4-Chlorphenyl)-1.2-dibromaethan
    • 1,2-dibromo-(4-chloro)-phenyl ethane
    • 1,2-dibromo-1-(4-chloro)phenylethane
    • 1-Chlor-4-(1,2-dibrom-aethyl)-benzol
    • 1-chloro-4-(1,2-dibromo-ethyl)-benzene
    • 4-Chlor-<1.2-dibrom-ethyl>-benzol
    • Benzene,1-chloro-4-(1,2-dibromoethyl)
    • 1-Chloro-4-(1,2-dibromoethyl)benzene, 97%
    • AKOS025294956
    • Benzene, 1-chloro-4-(1,2-dibromoethyl)-
    • BS-22079
    • SCHEMBL9370511
    • DTXSID90464874
    • 23135-16-2
    • G81211
    • MDL: MFCD00634325
    • インチ: InChI=1S/C8H7Br2Cl/c9-5-8(10)6-1-3-7(11)4-2-6/h1-4,8H,5H2
    • InChIKey: LBLPNCDPGCZTRP-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(C(Br)CBr)=CC=1

計算された属性

  • せいみつぶんしりょう: 295.86000
  • どういたいしつりょう: 295.86030g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 111
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • 密度みつど: 1.849
  • ゆうかいてん: 45-49 °C
  • ふってん: 289.7°C at 760 mmHg
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c
  • 屈折率: 1.613
  • PSA: 0.00000
  • LogP: 4.17090

1-Chloro-4-(1,2-dibromoethyl)benzene セキュリティ情報

1-Chloro-4-(1,2-dibromoethyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C365668-1g
1-Chloro-4-(1,2-dibromoethyl)benzene
23135-16-2
1g
$ 64.00 2023-04-18
TRC
C365668-5g
1-Chloro-4-(1,2-dibromoethyl)benzene
23135-16-2
5g
$ 150.00 2023-04-18
A2B Chem LLC
AB21997-25g
1-Chloro-4-(1,2-dibromoethyl)benzene
23135-16-2 ≥ 98 %
25g
$427.00 2023-12-31
A2B Chem LLC
AB21997-100g
1-Chloro-4-(1,2-dibromoethyl)benzene
23135-16-2 ≥ 98 %
100g
$1139.00 2023-12-31
A2B Chem LLC
AB21997-1g
1-Chloro-4-(1,2-dibromoethyl)benzene
23135-16-2 98%
1g
$75.00 2024-04-20
1PlusChem
1P002MR1-1g
Benzene, 1-chloro-4-(1,2-dibromoethyl)-
23135-16-2 98%
1g
$83.00 2025-02-19
Chemenu
CM342656-100g
1-Chloro-4-(1,2-dibromoethyl)benzene
23135-16-2 95%+
100g
$686 2022-06-11
Chemenu
CM342656-25g
1-Chloro-4-(1,2-dibromoethyl)benzene
23135-16-2 95%+
25g
$229 2022-06-11
TRC
C365668-2.5g
1-Chloro-4-(1,2-dibromoethyl)benzene
23135-16-2
2.5g
$ 92.00 2023-04-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
674982-10G
1-Chloro-4-(1,2-dibromoethyl)benzene
23135-16-2 97%
10G
¥730.12 2022-02-24

1-Chloro-4-(1,2-dibromoethyl)benzene 関連文献

1-Chloro-4-(1,2-dibromoethyl)benzeneに関する追加情報

Professional Introduction to 1-Chloro-4-(1,2-dibromoethyl)benzene (CAS No. 23135-16-2)

1-Chloro-4-(1,2-dibromoethyl)benzene, identified by its Chemical Abstracts Service (CAS) number 23135-16-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its chloro and bromo-substituted benzene ring structure, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique molecular architecture, featuring both electron-withdrawing and electron-donating groups, makes it a valuable building block for the development of novel therapeutic agents.

The synthesis and application of 1-Chloro-4-(1,2-dibromoethyl)benzene have been extensively explored in recent years, particularly in the context of drug discovery and industrial chemistry. The presence of both chlorine and bromine atoms on the aromatic ring enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. This property has been leveraged in the development of intermediates for antibiotics, antiviral drugs, and other pharmacologically relevant compounds.

In the realm of pharmaceutical research, 1-Chloro-4-(1,2-dibromoethyl)benzene has been utilized as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromo substituents, in particular, have been shown to improve binding affinity to target proteins by increasing hydrophobic interactions. Recent studies have highlighted its role in the development of small-molecule inhibitors targeting tyrosine kinases, which play a pivotal role in cell signaling pathways associated with various diseases.

The compound’s structural features also make it an attractive candidate for materials science applications. For instance, its ability to undergo cross-coupling reactions has been exploited in the fabrication of conductive polymers and organic semiconductors. These materials are essential in the development of flexible electronics, solar cells, and light-emitting diodes (LEDs). The chloro and bromo groups facilitate palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings, enabling the construction of complex molecular frameworks with tailored electronic properties.

Recent advancements in green chemistry have prompted researchers to explore more sustainable methods for synthesizing 1-Chloro-4-(1,2-dibromoethyl)benzene. Catalytic processes that minimize waste and energy consumption have been investigated, aligning with global efforts to reduce the environmental impact of chemical manufacturing. Additionally, biocatalytic approaches using enzymes to facilitate key transformation steps have shown promise in improving yield and selectivity.

The pharmacological potential of 1-Chloro-4-(1,2-dibromoethyl)benzene extends beyond its use as an intermediate. It has been investigated for its antimicrobial properties due to its ability to disrupt bacterial cell membranes. Preliminary studies suggest that derivatives of this compound exhibit activity against drug-resistant strains of bacteria, offering a potential solution to the growing problem of antibiotic resistance. Further research is ongoing to optimize its efficacy and safety profile for clinical applications.

In conclusion, 1-Chloro-4-(1,2-dibromoethyl)benzene (CAS No. 23135-16-2) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse synthetic pathways and biological activities, making it a valuable asset in modern chemical research. As advancements continue to emerge in drug discovery and sustainable chemistry, the role of this compound is expected to expand further.

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